3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two aromatic rings, one of which is substituted with fluorine atoms, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the triazole intermediate with a thiol derivative, such as 2,6-difluorobenzylthiol, under mild conditions.
Aromatic Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the triazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
- [(2,6-Difluorophenyl)methyl][(3-methylphenyl)methyl]amine
Uniqueness
Compared to similar compounds, 3-[(2,6-Difluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern and the presence of both a triazole ring and a thioether linkage
Properties
Molecular Formula |
C16H14F2N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14F2N4S/c1-10-5-2-3-6-11(10)15-20-21-16(22(15)19)23-9-12-13(17)7-4-8-14(12)18/h2-8H,9,19H2,1H3 |
InChI Key |
UHLWLLBEFWJYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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